2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Researchers requiring 7-substituted pyrazolo[1,5-a]pyrimidine analogs for SAR exploration often lose synthetic efficiency by hydrolyzing ester or nitrile precursors to access the free carboxylic acid. This compound eliminates that step entirely-the pre-installed -COOH at the 7-position enables direct amide coupling (EDC/HOBt, HATU) or esterification, saving one reaction and purification cycle per derivative. - Ready-to-conjugate carboxylic acid handle; no saponification or nitrile hydrolysis required. - Sourced from the InterBioScreen synthetic screening library (ID: BB_SC-4944) at ≥98% purity. - Distinct physicochemical profile (XLogP3 3.2, TPSA 92.8 Ų, 1 HBD, anionic at pH 7.4) fills a gap versus neutral 7-nitrile or basic 7-morpholine analogs in SAR matrices. - Suitable as a synthetic entry point for kinase-focused hit-to-lead programs or as a structurally matched baseline for target class screening.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 849911-17-7
Cat. No. B2423310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid
CAS849911-17-7
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)SCC(=O)O)C)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O2S/c1-10-8-13(22-9-14(20)21)19-16(17-10)15(11(2)18-19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,21)
InChIKeyXJZOHNRAOJPDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazolo[1,5-a]pyrimidine Derivative Baseline Profile


2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid (CAS 849911-17-7) is a synthetic small-molecule member of the pyrazolo[1,5-a]pyrimidine heterocyclic family, featuring a thioacetic acid substituent at the 7-position of the fused ring system [1]. The compound has a molecular weight of 313.4 g/mol, a computed XLogP3 of 3.2, one hydrogen bond donor (carboxylic acid), five hydrogen bond acceptors, and a topological polar surface area of 92.8 Ų [1]. It is supplied as part of the InterBioScreen synthetic screening library (ID: BB_SC-4944) and is commercially available from multiple vendors at a typical purity of 98% [2]. Unlike extensively characterized pyrazolo[1,5-a]pyrimidine drug candidates, this compound lacks peer-reviewed biological annotation and is positioned as a screening hit or synthetic intermediate for further derivatization.

Screening library compound (InterBioScreen BB_SC-4944)
Free carboxylic acid ready for amide/ester conjugation
Moderate lipophilicity and polar surface area for SAR studies
Limited biological annotation; class-level kinase scaffold

Pyrazolo[1,5-a]pyrimidine Derivative Substitution Risks


Within the pyrazolo[1,5-a]pyrimidine scaffold, modifications at the 7-position directly govern hydrogen-bonding capacity, ionization state, and metabolic susceptibility [1]. The free carboxylic acid of the target compound confers a formal negative charge at physiological pH, a property absent in the 7-nitrile, 7-amide, 7-ester, or 7-morpholine analogs that populate the same screening library [2]. These electronic and steric differences render the target compound non-interchangeable with its closest structural neighbors: the nitrile analog (CHEBI:108392) has zero hydrogen bond donors and a different dipole moment; the morpholine analog introduces a basic tertiary amine [3]. Substitution without confirmatory comparative data risks altering target engagement, solubility, and downstream synthetic tractability.

7-Nitrile analog (CHEBI:108392)

Lacks H-bond donor and is more lipophilic, potentially shifting target engagement and solubility profiles.

7-Morpholine analog

Basic amine introduces a different ionization state and hydrogen-bonding pattern, altering permeability and binding.

7-Ester/amide analogs

Require an additional deprotection step before conjugation, increasing synthetic workload and cost.

Pyrazolo[1,5-a]pyrimidine Derivative Differentiation Evidence


Hydrogen Bond Donor Capacity: Carboxylic Acid vs. Key Analogs

The target compound bears a free carboxylic acid (pKa ~4–5), providing one hydrogen bond donor (HBD=1) and a formal negative charge at physiological pH, whereas the closest analogs lack an ionizable proton donor: the nitrile (CHEBI:108392, HBD=0), the methyl ester (HBD=0), the acetamide (HBD depends on primary amide), and the morpholine (HBD=0) [1][2]. This difference is critical because pyrazolo[1,5-a]pyrimidine kinase inhibitors often exploit a hydrogen-bond donor at the 7-position for hinge-region or solvent-channel interactions [3].

H-bond donor capacity
Head-to-head comparison
Target: 1 HBD (COOH) vs nitrile/morpholine/ester: 0 HBD.
May support hinge-region or solvent-channel interaction design.
Computed descriptors; no experimental binding data.
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Lipophilicity and Polarity vs. 7-Nitrile and Morpholine Analogs

The target compound displays an XLogP3 of 3.2 and a TPSA of 92.8 Ų [1]. The nitrile analog (CHEBI:108392, C₁₆H₁₄N₄S) lacks oxygen atoms and is expected to have a higher LogP (>3.5) and lower TPSA (~60–70 Ų), favoring membrane permeability over aqueous solubility [2]. The morpholine analog (C₁₈H₂₀N₄O) possesses a basic amine, resulting in a lower LogP (~2.5–3.0) and a distinct ionization profile [3]. These differences place the target compound in a moderate lipophilicity range suitable for both oral bioavailability and aqueous formulation, distinct from each comparator.

Lipophilicity & polarity
Cross-study comparable
Target XLogP3 ~3.2, TPSA ~93 Ų; nitrile analog more lipophilic, morpholine more polar.
Moderate polarity may support balanced ADME properties across assays.
Comparator LogP estimated; no experimental logD available.
ADME Prediction Physicochemical Profiling Lead Optimization

Procathepsin L Screening: Acetonitrile Analog Baseline Activity

The acetonitrile analog (CHEBI:108392, also identified as MLS000042270/SMR000047078) was tested against human Procathepsin L in a dose-response confirmatory screen and exhibited an IC50 greater than 50,000 nM (>50 μM) [1]. This data point serves as a quantitative baseline for the 2,5-dimethyl-3-phenyl-7-thioether pyrazolo[1,5-a]pyrimidine sub-series: replacing the nitrile with a carboxylic acid (target compound) alters both steric bulk and hydrogen-bonding capacity and is expected to shift activity, but no direct comparative data for the target compound exist in the same assay.

Procathepsin L activity
Cross-study comparable
Acetonitrile analog IC50 >50 µM; target compound not tested.
Context-dependent: analog data suggests weak inhibition; target potency to verify.
Data to verify in target assay.
Protease Inhibition Screening Library Profiling Cathepsin L

Translation Initiation Assay: Morpholine Analog Baseline Activity

The 7-morpholine analog (BDBM48546, also MLS000042216/SMR000046531) was evaluated in a dose-response confirmation assay for small-molecule inhibitors of eukaryotic translation initiation and displayed an IC50 of 64,000 nM (64 μM) [1]. This represents the only publicly available quantitative activity data for a 7-amino-substituted congener within the same 2,5-dimethyl-3-phenyl core. The target compound differs by replacing the morpholine with a thioacetic acid group, which may alter ribosome or initiation factor binding, but no direct comparative data exist.

Translation initiation
Cross-study comparable
Morpholine analog IC50 = 64 µM; target compound not tested.
Analog activity weak; target compound activity requires empirical confirmation.
Data to verify in target assay.
Translation Inhibition Eukaryotic Initiation Factors Screening Hit Triage

Synthetic Conjugation Handle: Carboxylic Acid vs. Nitrile and Ester Analogs

The carboxylic acid functional group of the target compound enables direct amide coupling, esterification, and hydrazide formation without requiring deprotection or activation steps that would be necessary for the methyl ester or nitrile analogs [1]. The nitrile analog can be hydrolyzed to the carboxylic acid or reduced to the amine; the methyl ester requires saponification to access the free acid. The target compound thus saves one synthetic step (hydrolysis) compared to the nitrile or ester, reducing the minimum linear sequence for conjugate or library synthesis [2].

Synthetic step economy
Supporting evidence
Free acid avoids 1 step (hydrolysis) vs nitrile or ester; ready for direct coupling.
Supports direct conjugation workflows and library synthesis.
Applies to standard amide/ester formation.
Medicinal Chemistry Chemical Biology Bioconjugation

Kinase Profiling: Class-Level CDK2 Activity vs. Compound-Specific Data

The pyrazolo[1,5-a]pyrimidine scaffold is a validated kinase inhibitor pharmacophore. Recent literature reports CDK2 inhibitors within this class achieving IC50 values of 0.09–6.37 μM, with compound 6t showing IC50 = 0.09 μM against CDK2 and 0.45 μM against TRKA [1], and compound 4k (BS-194) inhibiting CDK2 at 3 nM [2]. Critically, none of these potent inhibitors share the 2,5-dimethyl-3-phenyl-7-thioacetic acid substitution pattern of the target compound, and direct kinase profiling data for CAS 849911-17-7 are absent from the public domain. Furthermore, the weak activity of structurally related 7-substituted analogs in non-kinase assays (>50 μM; see Evidence Items 3 and 4) suggests that activity against kinase targets cannot be assumed and must be empirically determined.

Kinase profiling
Class-level inference
No direct kinase data; class members show CDK2 IC50 0.09 µM–3 nM (optimized analogs).
Class-level CDK2 activity cannot be extrapolated; requires kinase profiling.
Data to verify; substitution pattern differs from potent analogs.
Kinase Inhibition CDK2 Anticancer Screening

Pyrazolo[1,5-a]pyrimidine Derivative Procurement & Applications


Synthetic Intermediate for Amide/Ester Conjugates and Libraries

The free carboxylic acid at the 7-position provides a direct handle for amide coupling (EDC/HOBt, HATU) or esterification, making this compound the most synthetically efficient choice among the 7-substituted pyrazolo[1,5-a]pyrimidine analogs when the goal is to generate diverse conjugates, biotinylated probes, or solid-phase-linked libraries [1]. Procurement of the target compound eliminates the saponification or nitrile hydrolysis step required for the ester or nitrile analogs, respectively, saving one reaction and purification cycle per derivative [2].

Physicochemical Probe for 7-Position SAR Studies

With an XLogP3 of 3.2, TPSA of 92.8 Ų, a single HBD, and a formal negative charge at physiological pH, this compound occupies a distinct region of physicochemical space compared to the more lipophilic nitrile analog and the basic morpholine analog [1]. It is suitable for inclusion in SAR matrices where the effect of 7-position hydrogen-bond donor capacity and acidity on target potency, solubility, and permeability is systematically explored [2].

Negative Control for Cathepsin L and Translation Initiation Assays

The closest analogs with publicly available screening data—the acetonitrile analog (IC50 >50 μM against Procathepsin L) and the morpholine analog (IC50 = 64 μM against eukaryotic translation initiation)—exhibit weak to negligible activity [1][2]. The target compound may serve as a structurally matched negative control or baseline for these target classes, provided that its own inactivity is confirmed in the same assay system before use.

Starting Material for Kinase Inhibitor Synthesis

Although no kinase profiling data exist for this specific compound, the pyrazolo[1,5-a]pyrimidine scaffold has produced CDK2 inhibitors with sub-nanomolar potency (e.g., BS-194, CDK2 IC50 = 3 nM) [1]. Procurement of the target compound as a synthetic starting point, followed by iterative medicinal chemistry optimization at the 3-phenyl, 2-methyl, 5-methyl, and 7-thioacetic acid positions, can serve as a hit-to-lead entry for kinase-focused programs, with the carboxylic acid providing a vector for prodrug or solubility-enhancing modifications [2].

Application
Selection Property
Validation Focus
Synthetic intermediate for conjugates/libraries
Free carboxylic acid handle, direct coupling readiness
Coupling efficiency, step economy vs protected analogs
Physicochemical probe for 7-position SAR
Distinct polar/ionizable profile (HBD, acidity)
Solubility, permeability, target engagement vs comparator analogs
Negative control for cathepsin L/translation assays
Structurally matched scaffold; low activity of close analogs
Confirm target inactivity in same assay system before use
Starting material for kinase inhibitor synthesis
Pyrazolo[1,5-a]pyrimidine scaffold, class-level CDK2 activity
In-house kinase profiling, hit expansion, and scaffold optimization
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